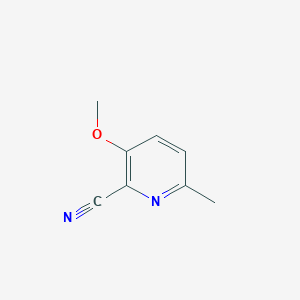

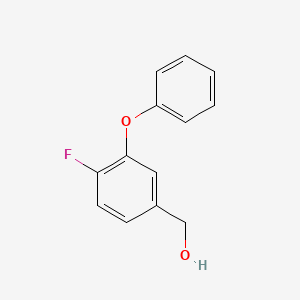

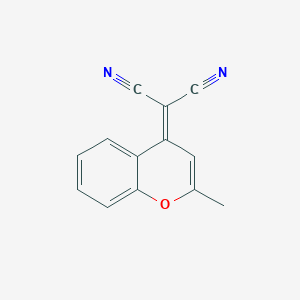

![molecular formula C5H3ClN4 B1590318 5-Chloro-[1,2,4]triazolo[1,5-c]pyrimidine CAS No. 76044-36-5](/img/structure/B1590318.png)

5-Chloro-[1,2,4]triazolo[1,5-c]pyrimidine

Overview

Description

5-Chloro-[1,2,4]triazolo[1,5-c]pyrimidine is a heterocyclic compound with the molecular formula C5H3ClN4 . It belongs to the class of [1,2,4]triazolo[1,5-c]pyrimidines , which are interesting due to their valuable biological properties. Some derivatives of this class exhibit herbicidal, antifungal, antitubercular, and antibacterial activities. Additionally, polycyclic systems containing the [1,2,4]triazolo[1,5-c]-pyrimidine moiety have been reported as antitumor agents, corticotropin-releasing factor 1 receptor antagonists, and calcium channel modulators. They also hold potential for treating Alzheimer’s disease and insomnia .

Synthesis Analysis

- Annulation of Triazole Fragment to Pyrimidine Ring : In this method, a triazole fragment is attached to a pyrimidine ring. Additionally, the Dimroth rearrangement of [1,2,4]triazolo[4,3-a]pyrimidines can be used for the synthesis of [1,2,4]triazolo[1,5-c]pyrimidines .

Molecular Structure Analysis

The molecular formula of this compound is C5H3ClN4 . It contains a five-membered aromatic azole ring with two carbon and three nitrogen atoms. The structure resembles the nucleotide base pairs found in DNA and RNA .

Chemical Reactions Analysis

The Dimroth rearrangement-based synthesis is commonly employed for the preparation of novel derivatives of [1,2,4]triazolo[1,5-c]pyrimidine. This rearrangement involves the transformation of [1,2,4]triazolo[4,3-a]pyrimidines into [1,2,4]triazolo[1,5-c]pyrimidines .

Physical And Chemical Properties Analysis

Scientific Research Applications

Synthesis and Structural Analysis

5-Chloro-[1,2,4]triazolo[1,5-c]pyrimidine and its derivatives are subjects of extensive study due to their chemical stability and utility as synthetic intermediates. The synthesis of 8-Bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines, followed by their conversion into [1,2,4]triazolo[1,5-c] analogues through Dimroth rearrangement, demonstrates their versatility. The halogen functionalities on the pyrimidine nucleus allow for easy diversification through reactions like palladium-catalyzed cross-couplings, demonstrating the compound's value in synthetic chemistry (Tang, Wang, Li, & Wang, 2014).

Biological Activities

Compounds with the [1,2,4]triazolo[1,5-c]pyrimidine scaffold have been highlighted for their broad biological activities. These include potential antibacterial, antifungal, antiviral, antiparasitic, and anticancer properties. The [1,2,4]triazolo[1,5-a]pyrimidines and their analogs are particularly noted for their significant roles in both agricultural and medicinal chemistry, underscoring the critical nature of this nucleus in drug development (Pinheiro et al., 2020).

Coordination Compounds for Therapeutic Applications

Recent studies have focused on developing coordination compounds with 1,2,4-triazolo[1,5-a]pyrimidines to explore their therapeutic potentials. These compounds have shown promising anticancer, antiparasitic, and antibacterial properties, hypothesized to exhibit higher therapeutic potential than currently available drugs. The review of these investigations highlights the importance of such compounds in medicinal applications and potential structure–activity relationships (Łakomska & Fandzloch, 2016).

Antimicrobial and Anticonvulsant Activities

Synthetic efforts have also produced novel [1,2,4]triazolo[1,5-c]pyrimidine-13-ones with evaluated antimicrobial activity. This research area underscores the potential of these compounds in developing new antimicrobial agents. Additionally, derivatives like 5-alkoxythieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidines have been screened for anticonvulsant activity, revealing specific structural motifs that contribute to high efficacy in seizure models. These findings suggest a promising avenue for the development of new anticonvulsant drugs (El-Agrody et al., 2001; Wang, Piao, Zhang, & Quan, 2015).

Future Directions

Mechanism of Action

Target of Action

Similar compounds have been known to target cyclic adenosine 3′,5′-monophosphate (camp) phosphodiesterase (pde) inhibitors .

Mode of Action

It is suggested that similar compounds interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

5-Chloro-[1,2,4]triazolo[1,5-c]pyrimidine may affect various biochemical pathways. For instance, similar compounds have been found to suppress the ERK signaling pathway, resulting in decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT .

Result of Action

Similar compounds have been found to induce cell apoptosis and g2/m phase arrest, and regulate cell cycle-related and apoptosis-related proteins .

Action Environment

It is known that factors such as temperature, ph, and presence of other compounds can affect the action of similar compounds .

Biochemical Analysis

Cellular Effects

Compounds with similar structures have shown cytotoxic activities against various cell lines .

Molecular Mechanism

It is suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of different dosages of 5-Chloro-[1,2,4]triazolo[1,5-c]pyrimidine in animal models have not been extensively studied .

properties

IUPAC Name |

5-chloro-[1,2,4]triazolo[1,5-c]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN4/c6-5-7-2-1-4-8-3-9-10(4)5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMBOZQIEVLAEOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N2C1=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20504111 | |

| Record name | 5-Chloro[1,2,4]triazolo[1,5-c]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20504111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

76044-36-5 | |

| Record name | 5-Chloro[1,2,4]triazolo[1,5-c]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20504111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 76044-36-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

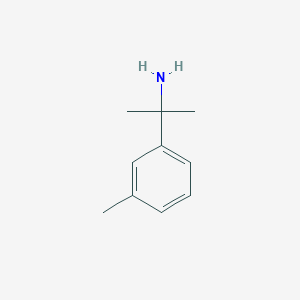

![2-Phenyl-6-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B1590252.png)